![molecular formula C14H21N5O4 B2827037 4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine CAS No. 1251633-37-0](/img/structure/B2827037.png)
4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has shown promising results in various studies related to the treatment of cancer, inflammation, and neurological disorders.
Scientific Research Applications
Hydrogen-Bonded Sheet Structures
Research by Orozco, Insuasty, Low, Cobo, and Glidewell (2008) examined hydrogen-bonded sheet structures in neutral, anionic, and hydrated forms of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines. This study highlighted the significant electronic polarization within the pyrimidine components, leading to the formation of three-dimensional hydrogen-bonded frameworks in hydrated compounds. Such insights are crucial for understanding the structural properties that influence molecular interactions and stability in various applications, including pharmaceuticals and materials science (Orozco et al., 2008).
Synthesis of Morpholine Derivatives
A study by Lei, Wang, Xiong, and Lan (2017) presented a rapid and green synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This method provides a foundation for the development of new therapeutic agents, showcasing the relevance of morpholine derivatives in medicinal chemistry and drug design (Lei et al., 2017).
PET Imaging Agents for Parkinson's Disease
The synthesis of [11C]HG-10-102-01 as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease was described by Wang, Gao, Xu, and Zheng (2017). This work demonstrates the application of morpholine derivatives in developing diagnostic tools for neurodegenerative diseases, highlighting the compound's utility in biomedical research and potential therapeutic applications (Wang et al., 2017).
Kinase Inhibition and Drug Discovery
Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, and Summers (2019) discovered a potent non-nitrogen containing morpholine isostere, demonstrating its application in potent selective dual inhibition of mTORC1 and mTORC2. This study underscores the importance of morpholine derivatives and their isosteres in the development of new inhibitors for the PI3K-AKT-mTOR pathway, a critical target in cancer therapy and other diseases (Hobbs et al., 2019).
properties
IUPAC Name |
4-methyl-6-morpholin-4-yl-5-nitro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-10-12(19(20)21)13(18-4-7-22-8-5-18)17-14(16-10)15-9-11-3-2-6-23-11/h11H,2-9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZYISXSKXDPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2CCCO2)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.